Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)-
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Overview
Description
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure, which is further substituted with a 4-chlorophenyl group and a piperazine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)- typically involves the reaction of 4-chlorophenylpiperazine with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed in an organic solvent like dichloromethane or toluene to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Triethylamine as a base in dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides and piperazine derivatives.
Scientific Research Applications
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)- involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-chlorophenyl)-1-piperazinyl)benzamide
- N-(4-(4-bromophenyl)-1-piperazinyl)benzamide
- N-(4-(4-fluorophenyl)-1-piperazinyl)benzamide
Uniqueness
Benzamide, N-(4-((4-(4-chlorophenyl)-1-piperazinyl)carbonyl)phenyl)- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the piperazine ring enhances its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
89767-68-0 |
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Molecular Formula |
C24H22ClN3O2 |
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]benzamide |
InChI |
InChI=1S/C24H22ClN3O2/c25-20-8-12-22(13-9-20)27-14-16-28(17-15-27)24(30)19-6-10-21(11-7-19)26-23(29)18-4-2-1-3-5-18/h1-13H,14-17H2,(H,26,29) |
InChI Key |
BPUJMBPALIFGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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